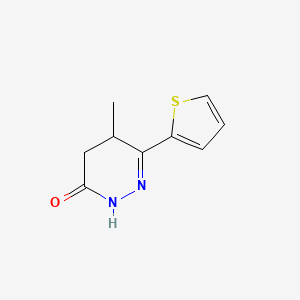

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is a chemical compound with the formula C9H10N2OS . It is a pyridazine , which is a class of organic compounds containing a pyridazine ring, a six-membered aromatic ring with two nitrogen atoms. The compound has an average mass of 194.250 and a mono-isotopic mass of 194.05138 .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H10N2OS/c1-6-5-8(12)10-11-9(6)7-3-2-4-13-7/h2-4,6H,5H2,1H3,(H,10,12) . This indicates the molecular structure of the compound. The SMILES string is S1C(C2=NNC(=O)CC2C)=CC=C1 , which is another representation of the compound’s structure.Applications De Recherche Scientifique

Antifungal Activity

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one derivatives have shown significant antifungal activities. Siddiqui et al. (2008) synthesized derivatives of this compound and tested their in-vitro antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. The chloro substituent derivative displayed the highest activity against all tested fungal species (Siddiqui et al., 2008).

Synthesis of Derivatives

Rayes (2008) reported an efficient one-pot synthesis of methyl-N-[2-(3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2yl)-acetylamino]amino acid esters and dipeptides starting from amino acid esters (Rayes, 2008).

Antiinflammatory Activity

Compounds derived from this compound have demonstrated promising antiinflammatory activity. Khan and Siddiqui (2000) reported the synthesis of 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinones that showed significant antiinflammatory effects in a rat paw edema test (Khan & Siddiqui, 2000).

Antitubercular, Antifungal, and Antibacterial Activities

Islam et al. (2008) synthesized a series of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones, which were investigated for their in-vitro antitubercular, antifungal, and antibacterial activities. The compounds exhibited mild to potent activities compared to reference standards (Islam et al., 2008).

Anticonvulsant and Muscle Relaxant Activities

Sharma et al. (2013) synthesized and evaluated derivatives of this compound for anticonvulsant activity and muscle relaxant activity. The compounds showed promising results in models of tonic hind limb extensor phase in maximal electroshock model and protection against pentylenetetrazole-induced generalized convulsions (Sharma et al., 2013).

Crystal Structures and Hirshfeld Surface Analyses

Dadou et al. (2019) studied the crystal structures and Hirshfeld surface analyses of derivatives of this compound. They provided insights into the molecular interactions and structural properties of these compounds (Dadou et al., 2019).

Propriétés

IUPAC Name |

4-methyl-3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6-5-8(12)10-11-9(6)7-3-2-4-13-7/h2-4,6H,5H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCCVGZLBZVNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Naphthalen-1-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2448296.png)

![4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2448297.png)

![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B2448298.png)

![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)

![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2448303.png)

![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)